2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
Beschreibung
Chemical Structure and Properties The compound 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid (molecular formula: C₁₀H₁₃IN₃O₄, molecular weight: 343.55 g/mol) features a central azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a 3-iodo-1H-pyrazol-1-yl moiety, and an acetic acid side chain .
This compound is likely used as a building block in pharmaceutical research, particularly for protease inhibitors or kinase-targeted therapies, where the azetidine ring’s conformational rigidity is advantageous .
Eigenschaften
Molekularformel |
C13H18IN3O4 |
|---|---|
Molekulargewicht |
407.20 g/mol |
IUPAC-Name |
2-[3-(3-iodopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H18IN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,6-10(18)19)17-5-4-9(14)15-17/h4-5H,6-8H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
XWAUUVQFDIFTOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC(=N2)I |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid typically involves multiple steps, including the formation of the azetidine ring and the introduction of the iodo-pyrazole moiety. The synthetic route may involve:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butoxycarbonyl chloride in the presence of a base.
Iodination of the Pyrazole Ring: This can be done using iodine or iodinating reagents under controlled conditions.
Coupling Reactions: The final step involves coupling the azetidine and pyrazole moieties to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the azetidine nitrogen, enabling selective functionalization. Cleavage occurs under acidic conditions:
Post-deprotection, the free amine can undergo alkylation, acylation, or participate in coupling reactions .
Carboxylic Acid Reactivity
The acetic acid moiety enables derivatization via classic carboxylate chemistry:
The carboxylic acid’s pKa (~4.5–5.0) facilitates pH-dependent solubility, critical for purification .
Azetidine Ring Modifications
The strained four-membered azetidine ring participates in ring-opening and substitution reactions:
The azetidine’s C-3 position (bearing the pyrazole group) sterically directs regioselectivity in these reactions .
Pyrazole Functionalization
The 3-iodo-1H-pyrazole subunit enables halogen-specific transformations:
The iodine atom’s polarizability enhances reactivity in metal-catalyzed reactions .
Wissenschaftliche Forschungsanwendungen
2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Halogen Substitutions
Functional Implications
- Iodo-pyrazole vs. Fluoro : The iodine atom’s larger atomic radius and polarizability may enhance halogen bonding with biological targets, a feature absent in fluorine-substituted analogues .
- Boc Protection : Present in all compared compounds, the Boc group improves synthetic handling but requires deprotection for final biological activity, limiting its utility in prodrug designs .
Analogues with Heterocyclic Modifications
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Key Differences |
|---|---|---|---|---|
| 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic acid | C₁₄H₂₀N₃O₄ | 294.33 | Piperidine ring | The six-membered piperidine ring offers greater flexibility than azetidine, potentially altering binding kinetics . |
| 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid | C₁₈H₂₃N₃O₄ | 345.40 | Indole moiety | The indole group enables π-π stacking interactions, absent in the target compound’s pyrazole . |
| 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid | C₁₀H₁₈N₂O₅ | 246.26 | Aminooxy group | The aminooxy substituent introduces nucleophilicity, contrasting with the electrophilic iodine in the target compound . |
Handling Recommendations
- Avoid aqueous solutions for iodine-containing compounds to prevent hydrolysis .
Biologische Aktivität
The compound 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHNOI
Molecular Weight: 320.13 g/mol
CAS Number: 1233513-13-7
Chemical Structure: The compound features a tert-butoxycarbonyl group, a pyrazole moiety, and an azetidine ring which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the pyrazole ring enhances its binding affinity to certain proteins, potentially modulating their activity.
Antiviral Properties
Research indicates that compounds similar to 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid exhibit antiviral properties. Specifically, studies have shown that pyrazole derivatives can inhibit viral replication by interfering with the viral life cycle at multiple stages, including entry and replication processes .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds containing similar structural motifs have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Study 1: Antiviral Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and assessed their antiviral activity against influenza virus. Among these, a compound structurally related to 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid demonstrated significant inhibition of viral replication in vitro, suggesting that further development could lead to effective antiviral agents .
Study 2: Anticancer Activity
Another study focused on the anticancer effects of pyrazole derivatives in human cancer cell lines. The results indicated that treatment with these compounds led to a marked decrease in cell viability and increased apoptosis rates. The study highlighted the potential for developing new cancer therapies based on the structural characteristics of 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid .
Data Summary
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Alkylation of azetidine derivatives using tert-butyl chloroacetate under inert conditions.
- Step 2: Coupling of the 3-iodo-1H-pyrazole moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3: Ester cleavage using non-aqueous acidic conditions (e.g., HCl/water at 93–96°C) .
Optimization Strategies:
- Use Pd(OAc)₂ with tert-butyl XPhos ligand and Cs₂CO₃ in tert-butanol at 40–100°C for higher coupling efficiency .
- Monitor reaction progress via HPLC to minimize byproduct formation.
Table 1: Example Reaction Conditions from Literature
| Step | Catalyst/Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos | t-BuOH | 40–100°C | 5.5 h | ~60% |
| 2 | HCl (aq.) | H₂O | 93–96°C | 17 h | >90% |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Keep in airtight containers at –20°C, protected from moisture and light.
- Stability: The compound is stable under inert conditions but degrades in the presence of strong acids/bases or oxidizers .
- Safety: Use PPE (gloves, lab coat) and fume hoods to avoid inhalation/contact. P95 respirators are recommended for aerosol protection .
Critical Incompatibilities:
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Confirm tert-butoxy carbonyl protons (δ ~1.4 ppm) and azetidine ring protons (δ 3.5–4.5 ppm).
- HRMS (High-Resolution Mass Spectrometry): Verify molecular weight (C₁₈H₂₃NO₄, MW 317.39) .
- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrazole C-I bonds .
Data Interpretation Tip: Compare experimental spectra with computed DFT models to resolve ambiguities in azetidine ring conformation.
Q. How can researchers mitigate byproduct formation during pyrazole-azetidine coupling?
Methodological Answer:
- Byproduct Source: Competing Heck or Ullmann pathways due to iodide displacement.
- Mitigation Strategies:
Case Study: A 15% yield improvement was achieved by pre-stirring the catalyst and ligand for 10 minutes before adding substrates .
Q. How to resolve contradictions between theoretical and experimental reactivity data?
Methodological Answer:
- Scenario: Discrepancies in azetidine ring opening under basic conditions.
- Approach:
Example: Computational models predicted rapid ring opening at pH >10, but experimental data showed stability up to pH 11 due to tert-butoxy carbonyl protection .
Q. What analytical methods identify decomposition products under thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Monitor mass loss at 150–200°C (indicative of tert-butyl group cleavage) .
- GC-MS: Detect volatile byproducts (e.g., isobutylene, CO₂) from tert-butoxycarbonyl decomposition.
- HPLC-MS: Identify non-volatile degradation products (e.g., azetidine-acetic acid derivatives).
Table 2: Common Decomposition Pathways
| Condition | Major Byproduct | Detection Method |
|---|---|---|
| Thermal (>150°C) | Isobutylene + CO₂ | GC-MS |
| Acidic (pH <3) | 3-Iodo-pyrazole acetic acid | HPLC-MS |
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
